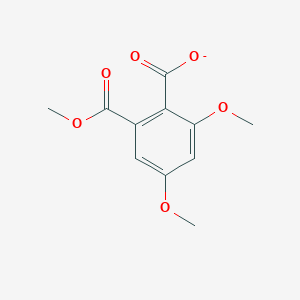
1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloroethyl group, a nitro group, and two isopropyl groups attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole typically involves the following steps:
Alkylation: The chloroethyl group can be introduced via alkylation reactions using 2-chloroethyl chloride in the presence of a base such as potassium carbonate.
Isopropylation: The isopropyl groups can be introduced through Friedel-Crafts alkylation reactions using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) are essential for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines can be used under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide can be used under controlled conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Imidazoles: Nucleophilic substitution reactions yield various substituted imidazoles depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of imidazole derivatives.
Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: An imidazole derivative with antimicrobial activity.
Clotrimazole: An imidazole derivative used as an antifungal agent.
Ketoconazole: An imidazole derivative used as an antifungal medication.
Uniqueness
1-(2-Chloroethyl)-5-nitro-2,4-di(propan-2-yl)-1H-imidazole is unique due to the presence of both a chloroethyl group and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and industrial processes.
Propriétés
Numéro CAS |
91918-27-3 |
|---|---|
Formule moléculaire |
C11H18ClN3O2 |
Poids moléculaire |
259.73 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-5-nitro-2,4-di(propan-2-yl)imidazole |
InChI |
InChI=1S/C11H18ClN3O2/c1-7(2)9-11(15(16)17)14(6-5-12)10(13-9)8(3)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
XKYAPHXRTVQYMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N(C(=N1)C(C)C)CCCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, ([1,1'-biphenyl]-3-ylsulfonyl)-](/img/structure/B14369176.png)
![2-Oxazolidinone, 3-(1-methylethyl)-5-[(1-naphthalenyloxy)methyl]-](/img/structure/B14369192.png)
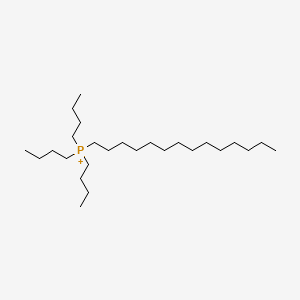
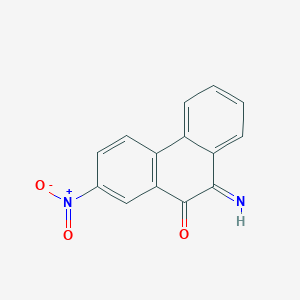
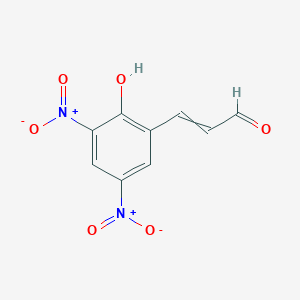
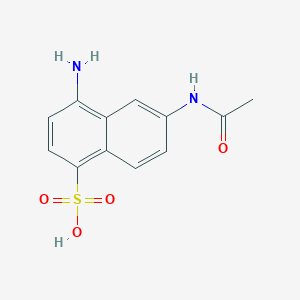
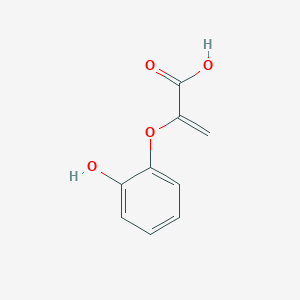
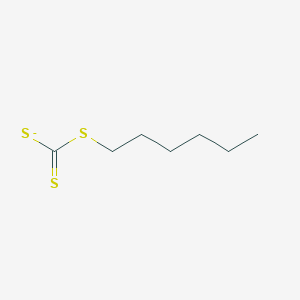
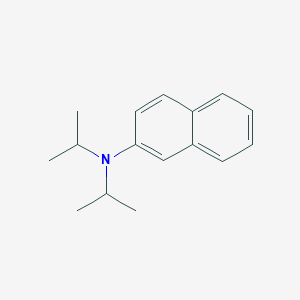



![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)
